molecular formula C16H14O5 B8656342 4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid

4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid

Cat. No. B8656342
M. Wt: 286.28 g/mol
InChI Key: MNLNIOZMKGDDDY-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

H2SO4 (0.8 ml, 11.02 mmol) was added dropwise to a solution of 4-[(phenylmethyl)oxy]-1,3-benzenedicarboxylic acid (may be prepared as described in Description 48; 3 g, 11.02 mmol) in methanol (40 ml). The mixture was stirred at room temperature for 3 h before being poured into ice-water (40 ml). The precipitate was collected and added to a saturated NaHCO3 solution. The mixture was filtered to remove the insoluble residue and the pH of the filtrate was adjusted to pH=4.8 by HCl (6 mol/L). The precipitate was collected to afford crude product. The crude product was added to a silica gel column (300 g), and was eluted with dichloromethane/methanol=100:1 (3 L) to afford a mixture of 5-[(methyloxy)carbonyl]-2-[(phenylmethyl)oxy]benzoic acid and the title compound as a white solid. 1 g.
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[C:6]1([CH2:12][O:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]([OH:22])=[O:21])=[CH:16][C:15]=2[C:23]([OH:25])=[O:24])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:26]OC(C1C=CC(OCC2C=CC=CC=2)=C(C=1)C(O)=O)=O>CO>[CH3:26][O:24][C:23]([C:15]1[CH:16]=[C:17]([CH:18]=[CH:19][C:14]=1[O:13][CH2:12][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:20]([OH:22])=[O:21])=[O:25]

Inputs

Step One
Name
Quantity
0.8 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=C(C=C(C=C1)C(=O)O)C(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
40 mL
Type
reactant
Smiles
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected
ADDITION
Type
ADDITION
Details
added to a saturated NaHCO3 solution
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluble residue
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
to afford crude product
WASH
Type
WASH
Details
was eluted with dichloromethane/methanol=100:1 (3 L)
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C=1C=C(C(=O)O)C=CC1OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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